molecular formula C8H10O2 B015851 3-Methoxy-5-methylphenol CAS No. 3209-13-0

3-Methoxy-5-methylphenol

Cat. No. B015851
CAS RN: 3209-13-0
M. Wt: 138.16 g/mol
InChI Key: NOTCZLKDULMKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Methoxy-5-methylphenol derivatives often involves routes such as the Schiff bases reduction or condensation reactions. For example, molecular structures similar to 3-Methoxy-5-methylphenol have been synthesized via Schiff bases reduction route, leading to compounds with significant intermolecular hydrogen bonding and secondary intermolecular interactions, which are crucial for their stability and reactivity (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Methoxy-5-methylphenol has been examined through crystallography, revealing orthorhombic and monoclinic crystal systems with significant hydrogen bonding and molecular interactions (Ajibade & Andrew, 2021). These structures are stabilized by interactions such as C–H…O and π…π packing, which are essential for understanding the compound's chemical reactivity and properties.

Chemical Reactions and Properties

3-Methoxy-5-methylphenol and its derivatives participate in various chemical reactions, including condensation to form Schiff bases and reactions with amines. These reactions are influenced by the compound's structure, particularly the presence of the methoxy and methyl groups, which can affect the reactivity of the phenol moiety (Bai Linsha, 2015).

Physical Properties Analysis

The physical properties, including crystallization patterns and hydrogen bonding, play a crucial role in the compound's chemical behavior. The crystal structure analyses provide insights into the compound's stability, revealing the importance of intermolecular interactions in determining its physical properties (Ajibade & Andrew, 2021).

Scientific Research Applications

  • Methoxyphenols like 3-Methoxy-5-methylphenol serve as proxies for terrestrial biomass during hydrothermal alteration. Their pyrolysis produces compounds such as 1,2-dihydroxybenzene and 2,6-dimethoxyphenol, indicating a demethylation process (Vane & Abbott, 1999).

  • In synthetic chemistry, iodane-mediated oxidative transformations of 2-methylphenols, a category including 3-Methoxy-5-methylphenol, are used to prepare orthoquinonoid cyclohexadienone synthons. These compounds are useful in the synthesis of new organic molecules (Quideau et al., 2003).

  • In photochemistry, 3-Methoxy-5-methylphenol undergoes AlBr3-mediated photochemical lumiketone-type rearrangement. This reaction produces compounds like 4-methoxybicyclo[3.1.0]hex-3-en-2-one, illustrating its potential in organic synthesis (Kakiuchi et al., 1991).

  • The compound also shows potential in the field of medicinal chemistry. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, derived from 3-Methoxy-5-methylphenol, exhibits anti-inflammatory activity, making it a candidate for treating diseases like rheumatoid arthritis and psoriasis (Moloney, 2001).

  • The bark of Aegiceras floridum contains 3-methoxy-5-nonylphenol, a derivative of 3-Methoxy-5-methylphenol, which demonstrates moderate cytotoxic activity against cancer cells and weak antioxidant activity (Luu et al., 2020).

  • In organic chemistry, selective photoreactions with derivatives of 3-Methoxy-5-methylphenol produce compounds like 3-alkoxy-6-methylindan-1-ones, benefiting synthetic methodologies (Plíštil et al., 2006).

Safety And Hazards

3-Methoxy-5-methylphenol is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .

properties

IUPAC Name

3-methoxy-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCZLKDULMKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047443
Record name 3-Methoxy-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-methylphenol

CAS RN

3209-13-0
Record name 3-Methoxy-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3209-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methoxy-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methoxy-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXY-5-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9W3L847
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.0 g of the methyl 4-methoxy-6-methyl-salicylate thus obtained is boiled under reflux with 35 ml of aqueous potassium hydroxide solution (15% strength) for 8 hours. The reaction mixture is then acidified with dilute hydrochloric acid and extracted with ethyl acetate. 0.70 g (yield: 70%) of orcinyl (3-methoxy-5-methylphenol) is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1 mmol of 3,5-Dihydroxy-toluene was taken in 3 mL of acetone, and then 3 mmol of K2CO3 was added and stirred for several minutes. Then, a solution of CH3I (3 mmol) in 10 ml of acetone was added from a pressure-equalizing dropping funnel, and the reaction was monitored by TLC. Upon completion, the reaction mixture was filtered to remove K2CO3, and evaporated by a rotatory evaporator to remove acetone. The mixture was then purified by column chromatography to give 5-methyl-3-methoxy-phenol (80%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction is carried out as described in Example 1, with 22.8 parts of 5-methylresorcinol and 9 parts of dimethyl carbonate. 9 parts (98% of theory) of 5-methylresorcinol monomethyl ether of boiling point 63°-65° C./0.4 mbar are obtained. The conversion is 36 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dimethyl sulfate (39 ml; 0.41 mol) was added to a solution of orcinol (64 g; 0.45 mol) in 10% aqueous sodium hydroxide solution (360 ml). The mixture was refluxed for 1½ hours and extracted with ether. The organic phase was evaporated and purified by flash chromatography eluting with dichloromethane/ethanol (98/2) to give 3-methoxy-5-methylphenol. Yield=43%.
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-5-methylphenol
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-methylphenol
Reactant of Route 3
Reactant of Route 3
3-Methoxy-5-methylphenol
Reactant of Route 4
Reactant of Route 4
3-Methoxy-5-methylphenol
Reactant of Route 5
Reactant of Route 5
3-Methoxy-5-methylphenol
Reactant of Route 6
3-Methoxy-5-methylphenol

Citations

For This Compound
215
Citations
A Joichi - Aroma Research, 2013 - cabdirect.org
… 3-Methoxy-5-methylphenol is the intermediate of the … We confirmed that 3-methoxy-5-methylphenol showed the sedative … And then, 3-methoxy-5-methylphenol was found in the volatile …
Number of citations: 0 www.cabdirect.org
K Kakiuchi, M Ue, B Yamaguchi, A Nishimoto… - Bulletin of the Chemical …, 1991 - journal.csj.jp
… On the other hand, irradiation of the 4-methyl derivative 1c with AlBr3 (2 equiv) gave an equilibrium mixture composed of 1c, 3-methoxy-5-methylphenol (1d), and 5-methoxy-2-…
Number of citations: 10 www.journal.csj.jp
T Ligor, P Adamczyk, T Kowalkowski, IA Ratiu… - Molecules, 2022 - mdpi.com
… We expected that elevated concentrations of2-methoxyphenol, 3-methoxy-5-methylphenol,1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)-2-buten-1-one, nootkatone, and 1-(2,6,6-trimethyl-1-…
Number of citations: 12 0-www-mdpi-com.brum.beds.ac.uk
AB Tayade, P Dhar, J Kumar, M Sharma… - PLoS …, 2013 - journals.plos.org
… (1.16%), 1-tetrateracontane (0.90%), campesterol (0.90%), α-Tocopherol-β-D-mannoside (0.73%), stigmastanol (0.71%), 1-pentatriacontane (0.48%), and 3-methoxy-5-methylphenol (…
Number of citations: 70 journals.plos.org
K Kakiuchi, M Ue, B Yamaguchi, A Nishimoto, Y Tobe - jlc.jst.go.jp
… with AlBr3 (2 equiv) gave an equilibrium mixture composed of lc, 3-methoxy-5-methylphenol … Methoxy-2-methylphenol (lb),6' 3methoxy-4-methylphenol (lc),7' 3-methoxy-5-methylphenol …
Number of citations: 0 jlc.jst.go.jp
WR Devi, CB Singh - International Journal of Phytocosmetics and …, 2014 - researchgate.net
… , p-ethyl-, Eucalyptol and 3-methoxy-5-methylphenol were the major constituents. The V. … -, Eucalyptol and 3-methoxy5-methylphenol were the major constituents in the oil ranging. …
Number of citations: 12 www.researchgate.net
J Schellekens, JA Bradley, TW Kuyper, I Fraga… - Quaternary Science …, 2015 - Elsevier
… 3-Methoxy-5-methylphenol was found in species collected from both Galicia and Tierra del … A synonym used in perfumery for 3-methoxy-5-methylphenol is ‘oak moss phenol’, because …
YB Xu, K Wang, RZ Zhu, MD Shou… - Asian Journal of …, 2015 - Asian Journal of Chemistry
Number of citations: 1
CIC Michael Zviely - img.perfumerflavorist.com
… —3-methoxy-5-methylphenol (CAS# 320913-0) (Orcinyl 3b) (F-12). This molecule has an oakmoss, sweet, phenolic odor. Due to its typical oakmoss note, 3-methoxy-5-methylphenol …
Number of citations: 0 img.perfumerflavorist.com
R Thomas, S Singha, D Bharadwaj… - Journal of Food …, 2023 - Wiley Online Library
… phenol-2-ethyl, paracresol, 2, 3-dimethoxybenzoic acid, cyclobarbital, 3-methylsalicylhydrazide, and 3-methoxy-5-methylphenol. In order to evaluate the drug likeness and toxicity, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.